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Compound of Interest

Compound Name: 6-Aminopyridazine-3-carboxamide

Cat. No.: B2708899 Get Quote

Introduction: The Strategic Importance of the
Pyridazine Core
In the landscape of modern drug discovery and organic synthesis, the pyridazine nucleus

stands out as a "privileged scaffold."[1][2] This six-membered aromatic heterocycle, containing

two adjacent nitrogen atoms, possesses a unique combination of physicochemical properties

that make it an attractive framework for the design of bioactive molecules.[3] Its inherent

polarity, capacity for hydrogen bonding, and ability to engage in π-π stacking interactions

contribute to its successful application in molecular recognition and drug-target binding.[3]

Among the myriad of pyridazine derivatives, 6-aminopyridazine-3-carboxamide has emerged

as a particularly valuable and versatile building block, offering multiple points for chemical

modification and the construction of complex molecular architectures.

This comprehensive guide provides researchers, scientists, and drug development

professionals with an in-depth exploration of 6-aminopyridazine-3-carboxamide as a pivotal

starting material. We will delve into its chemical properties, reactivity, and showcase its

application in the synthesis of medicinally relevant compounds, supported by detailed, field-

proven protocols.

Physicochemical and Safety Profile
A thorough understanding of a building block's properties is paramount for its effective and safe

utilization in synthesis.
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Property Value Reference

Molecular Formula C₅H₆N₄O [4]

Molecular Weight 138.13 g/mol [4]

Appearance Solid [5]

Melting Point >250 °C [6]

Solubility Soluble in DMSO [7]

pKa Not available

LogP -0.8423 [3]

Safety and Handling: 6-Aminopyridazine-3-carboxamide should be handled with appropriate

personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is

classified as harmful if swallowed and may cause skin and eye irritation.[8][9] All manipulations

should be performed in a well-ventilated fume hood. For detailed safety information, always

consult the latest Safety Data Sheet (SDS).[8][9]

The Reactivity Landscape: A Tale of Two Functional
Groups
The synthetic utility of 6-aminopyridazine-3-carboxamide stems from the presence of two key

functional groups: a primary aromatic amine (-NH₂) and a primary carboxamide (-CONH₂). The

differential reactivity of these groups can be exploited to achieve selective functionalization.
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The primary amino group is generally more nucleophilic than the carboxamide. This allows for

selective acylation at the amino group under controlled conditions, leaving the carboxamide

intact for subsequent transformations.[8][10] Conversely, reactions involving both functional

groups, such as condensations with dicarbonyl compounds, can lead to the formation of fused

heterocyclic systems.[11][12]

Application in the Synthesis of Bioactive Molecules
Synthesis of N-Acyl Derivatives: A Gateway to Diverse
Functionality
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N-acylation of the 6-amino group is a fundamental transformation that introduces a wide array

of substituents, enabling the exploration of structure-activity relationships (SAR).[8][13] This

reaction is often a key step in the synthesis of compounds with anti-inflammatory, antimicrobial,

and anticancer properties.[14][15]

Protocol 1: General Procedure for N-Acylation using an Acid Anhydride

This protocol is adapted from established methods for the N-acylation of amines.[8][16]

Rationale: Acid anhydrides are excellent acylating agents that react readily with the

nucleophilic amino group. The reaction is often carried out without a catalyst, and the acetic

acid byproduct can be easily removed.[8] The use of a slight excess of the anhydride ensures

complete conversion of the starting material.

Materials:

6-Aminopyridazine-3-carboxamide

Acetic anhydride (or other desired anhydride)

Ether

Round-bottomed flask

Magnetic stirrer

TLC plates

Procedure:

To a 50 mL round-bottomed flask, add 6-aminopyridazine-3-carboxamide (1 mmol).

Add the desired acid anhydride (1.2 mmol).

Stir the mixture at room temperature.

Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, dissolve the reaction mixture in ether (5 mL).

Allow the mixture to stand at room temperature to induce crystallization of the product.

Collect the solid product by filtration, wash with a small amount of cold ether, and dry under

vacuum.

Synthesis of Pyridopyridazinones: Scaffolds for PARP
Inhibitors
A significant application of 6-aminopyridazine-3-carboxamide is in the synthesis of

pyridopyridazinone derivatives. These fused heterocyclic systems serve as isosteres of the

phthalazine nucleus found in the potent PARP-1 inhibitor, Olaparib.[11][17] Poly(ADP-ribose)

polymerase (PARP) inhibitors are a class of anticancer drugs that are particularly effective in

treating cancers with deficiencies in DNA repair pathways.[18][19]

Protocol 2: Synthesis of a Pyridopyridazinone Derivative via Condensation with Ethyl

Acetoacetate

This protocol is based on the known reactivity of aminopyridazines with β-ketoesters.[11][12]

Rationale: The reaction proceeds via an initial condensation between the amino group of 6-
aminopyridazine-3-carboxamide and the keto group of ethyl acetoacetate to form an

enamine intermediate. Subsequent intramolecular cyclization through nucleophilic attack of a

ring nitrogen onto the ester carbonyl, followed by elimination of ethanol, yields the

pyridopyridazinone core.
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Materials:

6-Aminopyridazine-3-carboxamide

Ethyl acetoacetate

Dowtherm A (or other high-boiling solvent)

Round-bottomed flask with reflux condenser

Heating mantle

Magnetic stirrer
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Procedure:

In a round-bottomed flask equipped with a reflux condenser, combine 6-aminopyridazine-3-
carboxamide (1 mmol) and ethyl acetoacetate (1.2 mmol) in Dowtherm A.

Heat the mixture to reflux and maintain for the appropriate time, monitoring the reaction by

TLC.

After completion, cool the reaction mixture to room temperature.

Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and wash with water to remove

Dowtherm A.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel to afford the desired

pyridopyridazinone.

Conclusion and Future Perspectives
6-Aminopyridazine-3-carboxamide has firmly established itself as a cornerstone building

block in the synthesis of complex, biologically active molecules. Its predictable reactivity and

the versatile nature of its derivatives make it an invaluable tool for medicinal chemists. The

successful application of this scaffold in the development of PARP inhibitors highlights its

potential for creating next-generation therapeutics.[11][17] Future research will undoubtedly

continue to uncover novel applications for this remarkable compound, further expanding the

arsenal of synthetic methodologies available to the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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